![molecular formula C11H15NO3 B14135049 3-[(Propan-2-yl)oxy]phenyl methylcarbamate CAS No. 3938-20-3](/img/structure/B14135049.png)
3-[(Propan-2-yl)oxy]phenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Propan-2-yl)oxy]phenyl methylcarbamate, also known as m-Cumenyl methylcarbamate, is a chemical compound primarily used as an insecticide. It is a member of the carbamate family, which are known for their effectiveness in pest control. This compound is particularly used on cotton, fruit, vegetable, and field crops .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)oxy]phenyl methylcarbamate typically involves the reaction of 3-isopropylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the following steps:
Preparation of 3-isopropylphenol: This can be synthesized through the alkylation of phenol with propylene.
Reaction with Methyl Isocyanate: The 3-isopropylphenol is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Propan-2-yl)oxy]phenyl methylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the carbamate ester into 3-isopropylphenol and methylamine.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles such as amines and alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 3-isopropylphenol and methylamine.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: Depending on the nucleophile, different substituted carbamates can be formed.
Wissenschaftliche Forschungsanwendungen
3-[(Propan-2-yl)oxy]phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, particularly in studies related to pest control and enzyme inhibition.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting acetylcholinesterase.
Industry: Widely used in the agricultural industry as an effective insecticide for protecting crops.
Wirkmechanismus
The primary mechanism of action of 3-[(Propan-2-yl)oxy]phenyl methylcarbamate is through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular target is the active site of acetylcholinesterase, where the carbamate group forms a covalent bond, preventing the enzyme from breaking down acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propoxur: Another carbamate insecticide with a similar mechanism of action.
Carbaryl: Widely used in agriculture, also inhibits acetylcholinesterase.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Uniqueness
3-[(Propan-2-yl)oxy]phenyl methylcarbamate is unique due to its specific structure, which provides a balance between effectiveness and safety. Its isopropyl group enhances its lipophilicity, allowing better penetration into insect tissues, while its carbamate group ensures potent acetylcholinesterase inhibition.
Eigenschaften
CAS-Nummer |
3938-20-3 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(3-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-5-4-6-10(7-9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
HZQWWADZGBPUTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC=C1)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
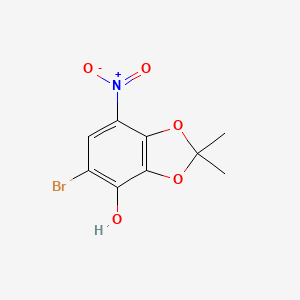
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
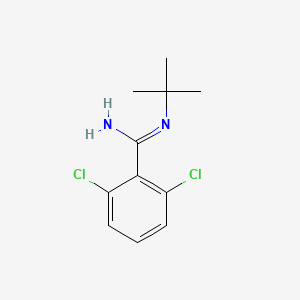
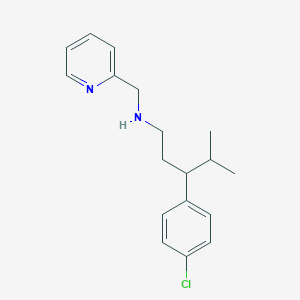

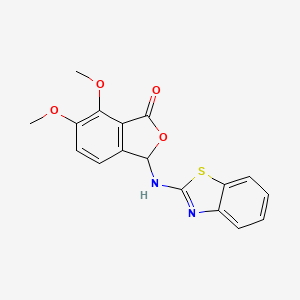
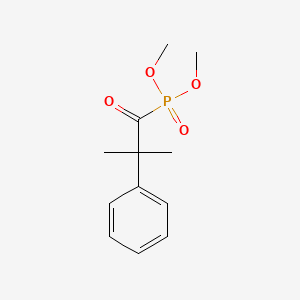
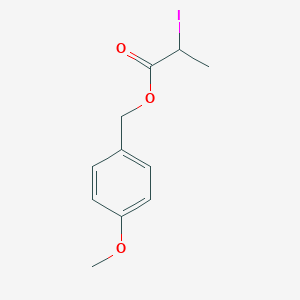
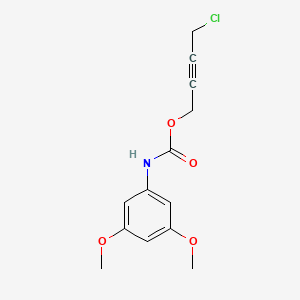
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
